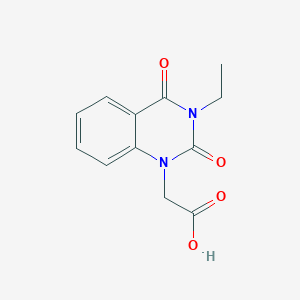

2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid

Description

2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid is a quinazoline-derived compound characterized by a fused bicyclic quinazolinone core substituted with an ethyl group at position 3 and an acetic acid moiety at position 1. Its molecular formula is C₁₂H₁₂N₂O₄, with a molar mass of 248.23 g/mol . Key physicochemical properties include a predicted density of 1.370 g/cm³, boiling point of 456.3°C, and pKa of 3.89, suggesting moderate solubility in aqueous environments at physiological pH . While its CAS number is inconsistently reported (e.g., 19808-36-7 in some sources vs. 872108-02-6 in others), the latter is more widely validated .

The compound is synthesized via cyclization reactions involving isatoic anhydride and glycine derivatives, followed by alkylation or hydrolysis steps, as detailed in synthetic protocols for structurally related quinazolinones .

Properties

IUPAC Name |

2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-2-13-11(17)8-5-3-4-6-9(8)14(12(13)18)7-10(15)16/h3-6H,2,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRDYIPEZAWAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications . Common synthetic methods include:

Aza-reaction: This involves the coupling of imine and electron-rich alkene.

Microwave-assisted reaction: This method accelerates the reaction rate and improves yield.

Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts.

Ultrasound-promoted reaction: This method enhances reaction efficiency and selectivity.

Phase-transfer catalysis reaction: This involves the use of phase-transfer catalysts to facilitate the reaction between reactants in different phases.

Industrial Production Methods

Industrial production of quinazolinone derivatives, including this compound, often employs continuous flow processes and environmentally benign conditions to ensure high yield and purity . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone and tetrahydroquinazolinone derivatives exhibit diverse biological activities, influenced by substituents on the heterocyclic core. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Key Findings

Chlorine-substituted analogs (e.g., ethyl 7-chloro derivatives) exhibit stronger electrophilic character, which may correlate with antimicrobial potency .

Synthetic Flexibility :

- Alkylation at the N1 position (e.g., 3,4-dichlorobenzyl) introduces steric bulk, altering receptor-binding profiles .

- Ester-to-acid hydrolysis (e.g., ethyl acetate → acetic acid) modifies solubility and bioavailability .

Comparative Physicochemical Properties :

- The target compound’s pKa (3.89) suggests ionization at physiological pH, favoring solubility in polar solvents, whereas esterified derivatives (e.g., ethyl esters) are more lipophilic .

- Tetrazole-containing analogs (e.g., 2-(1H-tetrazol-1-yl)acetic acid) exhibit lower molecular weights and distinct coordination capabilities due to the tetrazole ring’s nitrogen-rich structure .

Commercial and Research Relevance: While the target compound is less commercially available than simpler quinazolinones, its structural complexity positions it as a scaffold for specialized drug development . Pyrimidinedione derivatives (e.g., 2-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamido]acetic acid) highlight the broader applicability of dioxo-heterocycles in medicinal chemistry .

Biological Activity

2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that demonstrate its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 218.21 g/mol. The compound features a tetrahydroquinazoline core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds derived from tetrahydroquinazoline exhibit significant antimicrobial properties. For instance, a series of synthesized derivatives showed promising activity against common pathogens such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds ranged from 50 µg/mL to 200 µg/mL, demonstrating their potential as effective antimicrobial agents .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 |

| Compound B | Escherichia coli | 100 |

| Compound C | Staphylococcus aureus | 200 |

Antiviral Activity

In addition to antimicrobial properties, derivatives of the tetrahydroquinazoline structure have shown antiviral activity. For example, compounds similar to this compound were tested against various viruses including coxsackievirus B and herpes simplex virus (HSV). The IC50 values for these compounds ranged from 18.3 µM to 22.0 µM against EMCV (Encephalomyocarditis virus), indicating moderate antiviral potential .

The biological activity of tetrahydroquinazoline derivatives is often attributed to their ability to inhibit specific enzymes or disrupt cellular processes in pathogens. For instance:

- Inhibition of Enzymatic Activity : Some compounds have been shown to inhibit key metabolic enzymes in bacteria and viruses.

- Disruption of Cell Membranes : Certain derivatives can compromise the integrity of microbial cell membranes, leading to cell lysis.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various synthesized tetrahydroquinazoline derivatives demonstrated their effectiveness against clinical isolates of Staphylococcus aureus . The study highlighted that certain compounds exhibited antimicrobial activity comparable to standard antibiotics like ampicillin .

Case Study 2: Antiviral Properties

In another investigation focusing on antiviral properties, researchers synthesized several sulfonamide derivatives with structural similarities to tetrahydroquinazolines. These compounds were evaluated for their ability to inhibit HSV replication in vitro, showing significant reductions in viral load with selectivity indexes indicating favorable therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.